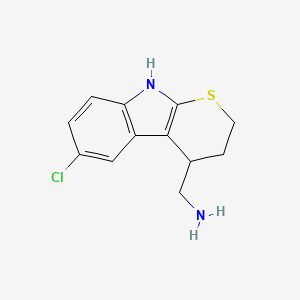
6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine is a complex organic compound that belongs to the class of tetrahydrothiopyranoindoles This compound is characterized by the presence of a chlorine atom, a tetrahydrothiopyrano ring fused to an indole structure, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine typically involves a multi-step process. One efficient method is the base-mediated cascade [3+3] annulation of indoline-2-thiones and nitroallylic acetates . This one-pot method is regio- and stereoselective, producing the desired tetrahydrothiopyranoindoles in good yields and short reaction times .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine involves its interaction with molecular targets in biological systems. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential interactions with neurotransmitter receptors or ion channels .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydrothiopyrano(2,3-b)indole derivatives: These compounds share the core tetrahydrothiopyranoindole structure but differ in their substituents.
Indole derivatives: Compounds like N-arylsulfonyl-3-acetylindole have similar indole cores but different functional groups.
Uniqueness
6-Chloro-2,3,4,9-tetrahydrothiopyrano(2,3-b)indole-4-methylamine is unique due to the presence of the chlorine atom and the specific arrangement of its functional groups
Properties
CAS No. |
73425-51-1 |
|---|---|
Molecular Formula |
C12H13ClN2S |
Molecular Weight |
252.76 g/mol |
IUPAC Name |
(6-chloro-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-yl)methanamine |
InChI |
InChI=1S/C12H13ClN2S/c13-8-1-2-10-9(5-8)11-7(6-14)3-4-16-12(11)15-10/h1-2,5,7,15H,3-4,6,14H2 |
InChI Key |
SXGIUXPCEVZFRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1CN)C3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















